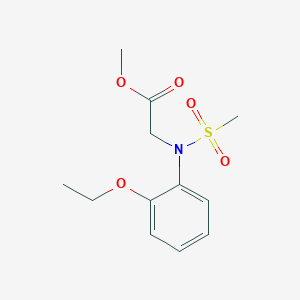
Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate, also known as MES, is a chemical compound that has been widely used in scientific research. Its unique chemical structure makes it a valuable tool for studying various biological processes. In
Mechanism of Action
The mechanism of action of Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate is not fully understood. However, it is believed to work by stabilizing the pH of a solution. This is due to the fact that Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate has a pKa value of 7.2, which makes it an effective buffer at physiological pH.
Biochemical and Physiological Effects:
Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate has been shown to have a number of biochemical and physiological effects. It has been shown to stabilize the activity of enzymes and antibodies, which makes it useful for studying their behavior in solution. Additionally, Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate has been shown to have a protective effect on cells, which may make it useful for preventing cell damage in certain situations.
Advantages and Limitations for Lab Experiments
Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate has a number of advantages for lab experiments. It is a highly effective pH buffer, which makes it useful for maintaining a stable pH in a solution. Additionally, it is relatively non-toxic and easy to handle. However, Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate does have some limitations. It is not effective as a buffer at low pH values, and it may interfere with certain types of assays.
Future Directions
There are a number of future directions for research on Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate. One area of interest is its potential use as a drug delivery system. Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate has been shown to be an effective stabilizer for enzymes and antibodies, which may make it useful for delivering drugs to specific cells or tissues. Additionally, there is ongoing research into the use of Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate as a surfactant for studying the behavior of lipids and proteins in solution. Finally, there is interest in developing new synthesis methods for Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate that are more efficient and environmentally friendly.
Synthesis Methods
Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate can be synthesized by reacting 2-ethoxyaniline with methylsulfonyl chloride and glycine in the presence of a base. The resulting product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate has been widely used in scientific research due to its unique properties. It is commonly used as a pH buffer in biochemical and physiological experiments. It can also act as a surfactant, which makes it useful for studying the behavior of lipids and proteins in solution. Additionally, Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate has been used as a stabilizer for enzymes and antibodies.
properties
IUPAC Name |
methyl 2-(2-ethoxy-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-4-18-11-8-6-5-7-10(11)13(19(3,15)16)9-12(14)17-2/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAHFWAWRLNRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-N-(6-sulfamoylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2973158.png)




![[2-(3-Fluoroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2973169.png)





![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B2973176.png)